![molecular formula C16H28N2O2S B1414568 6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol CAS No. 1892575-76-6](/img/structure/B1414568.png)
6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been shown to possess antimicrobial properties, which could make “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” a candidate for developing new antimicrobial agents. These compounds can be designed to target specific pathogens, potentially leading to treatments for bacterial, viral, or fungal infections .
Anticancer Activity
The structure of pyrimidine is known to be associated with anticancer activity. Derivatives of pyrimidin-4-ol, such as the compound , may be researched for their efficacy against various cancer cell lines, including breast adenocarcinoma and lung cancer .
Anti-inflammatory Activity
Pyrimidine derivatives also exhibit anti-inflammatory effects. This suggests that “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” could be explored for its potential use in treating inflammatory diseases or as an ingredient in anti-inflammatory drugs .
Antihypertensive Activity
Some pyrimidine derivatives have been found to have antihypertensive properties. Research into “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” could uncover its potential as a treatment for high blood pressure .
Antidiabetic Activity
The compound may have applications in managing diabetes due to the antihyperglycemic activities observed in some pyrimidine derivatives .
Neuroprotective Activity
Given the anticonvulsant and antidepressant activities associated with certain pyrimidine derivatives, there is a possibility that “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” could be investigated for neuroprotective applications .
Agricultural Applications
Pyrimidine derivatives are sometimes used in the synthesis of pesticides. The subject compound might be useful in developing new pesticides or herbicides with specific properties .
Chemical Synthesis and Material Science
Due to the diverse reactivity of pyrimidine derivatives, they can be utilized in chemical synthesis as intermediates or building blocks for more complex molecules. This compound might find use in material science research, particularly in the development of novel materials with specific desired properties .
properties
IUPAC Name |
4-hexoxy-2-hexylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-3-5-7-9-11-20-15-13-14(19)17-16(18-15)21-12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLIITOBZGELKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=O)NC(=N1)SCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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